Ophiobolane
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Overview
Description
Ophiobolane is a sesterterpene and a terpenoid fundamental parent.
Scientific Research Applications
Cytotoxic and Antibacterial Properties
Ophiobolane compounds, specifically ophiobolins P-T, have been shown to exhibit potent cytotoxic and antibacterial activities. For instance, ophiobolin T and 6-epi-ophiobolin G demonstrated significant cytotoxicity against HepG2 cell lines. Additionally, ophiobolins P and T showed moderate antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus, as well as the Bacille Calmette-Guerin strain (Wang et al., 2013).
Phytotoxic Effects
Drophiobiolins A and B, bioactive ophiobolan sestertepenoids, have shown significant phytotoxicity in leaf-puncture assays on various plants, including Lycopersicon esculentum L. and Digitaria sanguinalis L. Additionally, these compounds exhibited cytotoxicity against Hela B cells (Zatout et al., 2020).
Biological and Pharmacological Characteristics
Ophiobolins display a broad spectrum of biological and pharmacological activities, including antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting activities. They are also promising drug candidates due to their anti-proliferative activities against various cancer cell lines, multidrug resistance cells, and cancer stem cells (Tian et al., 2017).
Interaction with Cellular Mechanisms
Research has shown that ophiobolin A can induce cytotoxicity by covalently modifying phosphatidylethanolamine, leading to lipid bilayer destabilization in human cells. This mechanism suggests a potential selective antitumor activity due to altered membrane phosphatidylethanolamine levels in cancer cells (Chidley et al., 2016).
Impact on Cancer Stem Cells
Ophiobolin A has been identified as a potent inhibitor of K-ras4B signaling in cancer stem cells, suggesting its potential as a cancer stem cell inhibitor. This specific interference with K-ras4B/calmodulin interaction may selectively inhibit cancer stem cells (Najumudeen et al., 2016).
Cell Cycle Inhibition
Ophiobolin A at low concentrations can induce cell cycle arrest and alter the intracellular partitioning of glutathione, demonstrating a potential mechanism for its action as a cell cycle inhibitor (Locato et al., 2015).
Properties
Molecular Formula |
C25H46 |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
(1R,3R,4S,7R,8S,11S,12R)-1,4,8-trimethyl-12-[(2S)-6-methylheptan-2-yl]tricyclo[9.3.0.03,7]tetradecane |
InChI |
InChI=1S/C25H46/c1-17(2)8-7-9-18(3)22-14-15-25(6)16-23-20(5)10-12-21(23)19(4)11-13-24(22)25/h17-24H,7-16H2,1-6H3/t18-,19-,20-,21+,22+,23+,24-,25+/m0/s1 |
InChI Key |
YDDRLCGKYATUCE-UTBISNFYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@H]3[C@@H]1CC[C@@H]3C)C)[C@@H](C)CCCC(C)C |
Canonical SMILES |
CC1CCC2C(CCC2(CC3C1CCC3C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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